molecular formula C19H20Cl2N2O2 B8044454 Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride

Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride

Cat. No.: B8044454
M. Wt: 379.3 g/mol
InChI Key: CCLNIBLPZPMEFQ-UHFFFAOYSA-N
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Description

The compound identified as “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinctive molecular structure and reactivity, which make it suitable for a range of chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” involves specific reaction conditions and reagents. The preparation method typically includes the reaction of an epoxy resin with an aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative. This intermediate is then reacted with a primary amine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

“Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The compound participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

“Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride” include other epoxy derivatives and amine-containing compounds. These compounds share structural similarities and may exhibit comparable reactivity and applications.

Uniqueness

What sets “this compound” apart from similar compounds is its unique combination of functional groups and molecular structure

Properties

IUPAC Name

benzyl 2-(quinolin-3-ylmethylamino)acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2.2ClH/c22-19(23-14-15-6-2-1-3-7-15)13-20-11-16-10-17-8-4-5-9-18(17)21-12-16;;/h1-10,12,20H,11,13-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLNIBLPZPMEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNCC2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNCC2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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